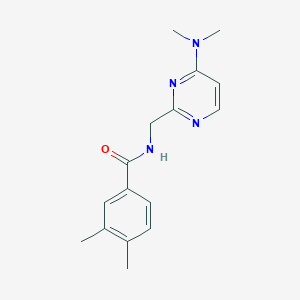

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)16(21)18-10-14-17-8-7-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXPYTOMAXPXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Studies

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide has been investigated for its potential as an inhibitor of various biological targets.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit inhibitory activity against key enzymes and receptors. For instance:

- Cyclin-dependent Kinases (CDKs) : Analogues of this compound have been shown to inhibit CDK2 and CDK9, which are crucial in cell cycle regulation and cancer progression .

- HIV Reverse Transcriptase : Studies have explored modifications of pyrimidine derivatives to enhance their efficacy against HIV strains, suggesting that similar compounds may also exhibit anti-HIV properties .

Drug Development

The compound is part of ongoing drug development efforts targeting various diseases:

- Anticancer Agents : Due to its structural features, it is being evaluated for its potential as an anticancer drug by targeting specific kinases involved in tumor growth and survival.

- Antiviral Agents : Its modifications have been explored to improve activity against resistant strains of viruses like HIV .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations influence biological activity. Research has shown that:

- Modifications at the pyrimidine and benzamide positions can significantly alter the potency and selectivity of the compound against specific targets .

Case Study 1: Inhibition of CDK2/CDK9

A series of this compound analogues were synthesized and evaluated for their ability to inhibit CDK2 and CDK9. The most potent analogue demonstrated sub-micromolar IC50 values, indicating strong inhibitory effects on cell proliferation in cancer cell lines.

Case Study 2: Anti-HIV Activity

In vitro studies on analogues derived from this compound showed promising results against multiple HIV mutant strains. The modifications enhanced binding affinity to reverse transcriptase, leading to increased antiviral activity compared to existing treatments like efavirenz .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence (Example 53) describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, a compound with distinct structural and functional differences:

Structural Differences

Functional Differences

- Example 53 includes fluorinated aromatic systems and a chromenone moiety, which are absent in the target compound. These features likely enhance its binding affinity to hydrophobic kinase pockets or improve metabolic stability compared to the dimethylamino-pyrimidine derivative .

- The pyrazolo[3,4-d]pyrimidine core in Example 53 is a well-documented kinase inhibitor scaffold (e.g., JAK/STAT inhibitors), whereas the pyrimidine-methylbenzamide structure of the target compound lacks direct precedents in kinase inhibition.

Research Findings and Data Gaps

- Example 53 demonstrated a melting point of 175–178°C and a mass of 589.1 (M++1), suggesting moderate thermal stability and ionization efficiency . No analogous data exists for the target compound.

- The target compound’s dimethylamino group may confer basicity, influencing solubility or target engagement.

Limitations of Available Evidence

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name: this compound. Its structure features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety, which is expected to contribute to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with specific biological targets such as kinases and enzymes involved in cell signaling pathways. For instance, studies on related benzamide derivatives have shown that they can inhibit dihydrofolate reductase (DHFR) and other key enzymes involved in tumor growth and proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzamide derivatives. A study indicated that certain derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. Specifically, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation driven by RET wildtype and gatekeeper mutations .

Inhibition of Cellular Pathways

The compound's ability to inhibit key cellular pathways has been demonstrated through various assays. For example, it has been noted that related compounds can reduce levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth . This mechanism suggests that this compound may exert similar effects.

Case Studies

- In Vitro Studies : A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The data suggested that the compound could potentially be developed into a therapeutic agent for cancer treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.